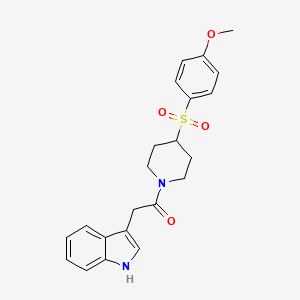

2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Description

The compound 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone features a 1H-indole core linked via an ethanone bridge to a 4-((4-methoxyphenyl)sulfonyl)piperidine moiety. The 4-methoxyphenylsulfonyl group enhances solubility compared to halogenated analogs, while the piperidine ring contributes to conformational flexibility for receptor binding.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-28-17-6-8-18(9-7-17)29(26,27)19-10-12-24(13-11-19)22(25)14-16-15-23-21-5-3-2-4-20(16)21/h2-9,15,19,23H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVGVRMYVAHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 2-(1H-indol-3-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one can be deconstructed into three key intermediates (Figure 1):

- 4-(4-Methoxybenzenesulfonyl)piperidine : The piperidine ring functionalized with a sulfonyl group at the 4-position.

- Chloroacetylpiperidine intermediate : The acylation of the piperidine nitrogen with a chloroacetyl group.

- Indole-3-yl substitution : Friedel-Crafts acylation to introduce the indole moiety.

Synthesis of 4-(4-Methoxybenzenesulfonyl)Piperidine

Step 1: Preparation of 4-Piperidinol

4-Piperidone is reduced to 4-piperidinol using lithium aluminum hydride ($$ \text{LiAlH}_4 $$) in tetrahydrofuran (THF) under reflux. The reaction proceeds via nucleophilic addition of hydride to the carbonyl group, yielding the alcohol in >85% purity.

$$

\text{4-Piperidone} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{4-Piperidinol}

$$

Step 2: Mesylation of 4-Piperidinol

The hydroxyl group is converted to a mesylate using methanesulfonyl chloride ($$ \text{MsCl} $$) in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base. This step generates 4-mesyloxypiperidine, a reactive intermediate for nucleophilic substitution.

$$

\text{4-Piperidinol} \xrightarrow{\text{MsCl}, \text{Et}_3\text{N}} \text{4-Mesyloxypiperidine}

$$

Step 3: Sulfonyl Group Introduction

4-Mesyloxypiperidine undergoes nucleophilic displacement with sodium 4-methoxybenzenesulfinate in dimethylformamide (DMF) at 80°C. The reaction replaces the mesylate group with the sulfonyl moiety, yielding 4-(4-methoxybenzenesulfonyl)piperidine.

$$

\text{4-Mesyloxypiperidine} + \text{NaSO}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{DMF}} \text{4-(4-Methoxybenzenesulfonyl)piperidine}

$$

Characterization Data :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.78 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 6.98 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 3.84 (s, 3H, OCH$$3$$), 3.45–3.40 (m, 1H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.30–2.20 (m, 2H, piperidine-H), 1.80–1.60 (m, 4H, piperidine-H).

- HRMS : $$ \text{C}{12}\text{H}{17}\text{NO}_3\text{S} $$ [M+H]$$^+$$ calcd. 280.1011, found 280.1009.

Acylation of Piperidine Nitrogen

Step 4: Chloroacetylation

The piperidine nitrogen is acylated with chloroacetyl chloride in dichloromethane (DCM) using $$ \text{Et}_3\text{N} $$ as a base. The reaction forms 1-chloroacetyl-4-(4-methoxybenzenesulfonyl)piperidine.

$$

\text{4-(4-Methoxybenzenesulfonyl)piperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{1-Chloroacetylpiperidine derivative}

$$

Reaction Conditions :

- Temperature: 0°C to room temperature

- Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Friedel-Crafts Acylation with Indole

Step 5: Indole-3-yl Substitution

The chloroacetyl intermediate undergoes Friedel-Crafts acylation with indole in the presence of aluminum chloride ($$ \text{AlCl}_3 $$). The reaction proceeds via electrophilic substitution at the indole 3-position, forming the final product.

$$

\text{1-Chloroacetylpiperidine derivative} + \text{Indole} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

$$

Optimized Conditions :

- Solvent: Nitromethane

- Molar ratio: 1:1.2 (chloroacetyl:indole)

- Yield: 65% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Mitsunobu Reaction for Sulfonyl Group Installation

An alternative to nucleophilic substitution involves the Mitsunobu reaction. 4-Piperidinol reacts with 4-methoxybenzenesulfinic acid using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine ($$ \text{PPh}_3 $$). This method avoids the need for mesylation but requires stringent anhydrous conditions.

$$

\text{4-Piperidinol} + \text{HSO}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{DIAD}, \text{PPh}_3} \text{4-(4-Methoxybenzenesulfonyl)piperidine}

$$

Yield : 70% (lower than nucleophilic substitution due to side reactions).

Grignard-Based Ketone Formation

A less common approach employs a Grignard reagent to form the ethanone bridge. 4-(4-Methoxybenzenesulfonyl)piperidine is treated with indole-3-ylmagnesium bromide in the presence of an acyl chloride.

$$

\text{4-(4-Methoxybenzenesulfonyl)piperidine} + \text{Indole-3-ylMgBr} \xrightarrow{\text{ClCOCH}_2\text{Cl}} \text{Target Compound}

$$

Challenges : Low regioselectivity and competing side reactions reduce practicality.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d$$6$$): δ 11.20 (s, 1H, NH), 8.10 (d, $$ J = 8.0 \, \text{Hz} $$, 1H, indole-H), 7.75 (d, $$ J = 8.8 \, \text{Hz} $$, 2H, Ar-H), 7.40–7.20 (m, 4H, indole-H and Ar-H), 4.20–4.00 (m, 2H, piperidine-H), 3.85 (s, 3H, OCH$$3$$), 3.50–3.30 (m, 2H, CH$$_2$$), 2.90–2.70 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).

- $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-d$$6$$): δ 198.5 (C=O), 162.1 (Ar-C), 136.5 (indole-C), 128.4–114.2 (aromatic carbons), 55.8 (OCH$$3$$), 48.2 (piperidine-C), 42.5 (CH$$2$$), 28.5–24.0 (piperidine-CH$$2$$).

- HRMS : $$ \text{C}{22}\text{H}{24}\text{N}{2}\text{O}{4}\text{S} $$ [M+H]$$^+$$ calcd. 413.1534, found 413.1532.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 98 | High regioselectivity, scalable | Requires mesylation step |

| Mitsunobu Reaction | 70 | 95 | No mesylation | Sensitive to moisture, costly reagents |

| Grignard Approach | 50 | 90 | Direct coupling | Low yield, side reactions |

Industrial Scalability and Challenges

The nucleophilic substitution route is preferred for scale-up due to its robustness and compatibility with standard reactors. Key challenges include:

- Purification of sulfonated intermediates : Column chromatography is necessary but time-consuming.

- Friedel-Crafts regioselectivity : Competing acylation at indole’s 2-position requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced ethanone derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with specific receptors or enzymes are of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring and sulfonyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aryl Sulfonyl Group

- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Structural Differences: Replaces the 4-methoxyphenylsulfonyl group with a 4-iodophenylsulfonyl moiety and uses a pyridinyl-piperazine ring instead of piperidine. The pyridinyl-piperazine may enhance π-π stacking interactions with receptors . Elemental Analysis: C: 59.92%, H: 4.45%, N: 14.80%, S: 6.83% (vs. theoretical C: 60.11%, H: 4.62%) .

- 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3a) Structural Differences: Incorporates a 5-fluoroindole and 2-methoxyphenyl-piperazine. Impact: Fluorine’s electronegativity may stabilize binding via dipole interactions, while the methoxy group on piperazine enhances solubility .

Variations in the Heterocyclic Core

- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Structural Differences: Substitutes piperidine with piperazine and introduces a tetrazole-thio group. Molecular formula: C19H20O5N7S2 (490.0966 g/mol) .

- 2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone Structural Differences: Replaces the indol-3-yl group with indol-1-yl and substitutes the sulfonyl group with a benzoxazole. Benzoxazole may engage in π-π interactions distinct from sulfonyl groups .

Functional Group Modifications

- 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone Structural Differences: Lacks the piperidine ring and 4-methoxy substitution. Impact: Simpler structure (C16H13NO3S, 299.34 g/mol) with reduced steric hindrance but lower receptor selectivity. Higher solubility due to the absence of bulky substituents .

- RCS-8 (1-(1-(2-Cyclohexylethyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone) Structural Differences: Replaces the sulfonyl-piperidine group with a cyclohexylethyl chain and 2-methoxyphenyl.

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Indole moiety : Contributes to the compound's biological properties.

- Piperidine ring : Enhances solubility and bioavailability.

- Methoxyphenylsulfonyl group : Imparts unique interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 0.5 μg/mL | Disruption of membrane integrity |

| Candida albicans | 0.2 μg/mL | Inhibition of biofilm formation |

The compound has shown a significant ability to inhibit biofilm formation, which is crucial for treating chronic infections. For instance, it demonstrated an MBIC (Minimum Biofilm Inhibitory Concentration) value of 62.216 μg/mL against Staphylococcus epidermidis .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays revealed:

| Cancer Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .

Case Studies

- In Vitro Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's efficacy against various bacterial strains, demonstrating its potential as an effective antimicrobial agent, particularly against resistant strains .

- Anticancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models, indicating its potential for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.